molecular formula C21H21FN2O5 B6426268 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide CAS No. 2034568-51-7

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide

Cat. No.: B6426268
CAS No.: 2034568-51-7
M. Wt: 400.4 g/mol
InChI Key: HHRKKKMXGKLBDE-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a fluorophenoxy group and a pyrrolidinone moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of 2,5-dioxopyrrolidin-1-yl ethyl ether through the reaction of succinic anhydride with ethanolamine under acidic conditions.

    Etherification: The intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate to form the desired ether linkage.

    Coupling with Benzamide: The final step involves coupling the ether intermediate with 3-(4-fluorophenoxy)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzamide derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide exerts its effects is likely related to its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-chlorophenoxy)benzamide
  • N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-bromophenoxy)benzamide
  • N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-methylphenoxy)benzamide

Uniqueness

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(4-fluorophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O5/c22-16-4-6-17(7-5-16)29-18-3-1-2-15(14-18)21(27)23-10-12-28-13-11-24-19(25)8-9-20(24)26/h1-7,14H,8-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRKKKMXGKLBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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